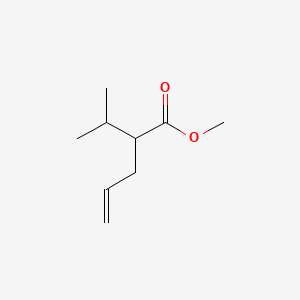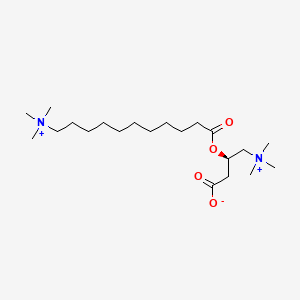
4-Dimethylamino-1-naphthyl Isothiocyanate
Overview
Description
4-Dimethylamino-1-naphthyl Isothiocyanate is an organic compound with the molecular formula C13H12N2S. It is known for its use in high-performance liquid chromatography (HPLC) labeling due to its unique chemical properties . The compound appears as a white to amber powder or crystal and has a melting point of 67-69°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-1-naphthyl Isothiocyanate typically involves the reaction of 4-dimethylamino-1-naphthylamine with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform . The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniformity and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-1-naphthyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isothiocyanate group.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile. For instance, reaction with amines can yield thiourea derivatives, while reaction with alcohols can produce carbamates .
Scientific Research Applications
4-Dimethylamino-1-naphthyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a labeling agent in HPLC.
Biology: The compound is employed in the labeling of biomolecules for detection and analysis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Dimethylamino-1-naphthyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets include amino groups on proteins and other biomolecules, which can result in the modification of their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Dimethylamino-1-naphthyl isothiocyanate
- 4-Isocyanato-N,N-dimethylnaphthalen-1-amine
Uniqueness
This compound is unique due to its specific reactivity and stability, making it particularly suitable for HPLC labeling and other analytical applications. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHGTXTWIAKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183860 | |
| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29711-79-3 | |
| Record name | 4-Isothiocyanato-N,N-dimethyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29711-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029711793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N,N-Dimethylamino-1-naphthylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isothiocyanato-N,N-dimethylnaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-Dimethylamino-1-naphthyl Isothiocyanate a suitable reagent for studying N-terminal protein adducts?
A1: this compound (DNITC) is a fluorogenic Edman reagent, meaning it reacts with amino acids to form fluorescent derivatives. [, ] This property is particularly useful for analyzing peptides and proteins. [] DNITC reacts with the N-terminal amino acid of a protein, forming a thiohydantoin derivative. This derivative can then be cleaved from the protein and analyzed using techniques like LC/MS/MS. The fluorescent nature of the DNITC derivative enhances the sensitivity of detection, allowing for the identification and quantification of even low-abundance protein adducts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)



![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)







![2-Propanol, 1-[4-(2-methoxyethoxy)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B1213634.png)

